2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused pyrrole-quinoxaline core. The structure includes:
- A 2-amino group at position 2 of the pyrroloquinoxaline ring.
- A 3-ethoxypropyl chain on the carboxamide nitrogen.
- A 4-fluorophenyl substituent at position 1 of the heterocyclic system.
While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest activity in oncology or neurology research .
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-2-30-13-5-12-25-22(29)18-19-21(27-17-7-4-3-6-16(17)26-19)28(20(18)24)15-10-8-14(23)9-11-15/h3-4,6-11H,2,5,12-13,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIZAWOTUOXWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer and neurodegenerative diseases. This article synthesizes existing research findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H22FN5O2
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
Synthetic Routes
Recent studies have explored various synthetic methodologies to produce this compound efficiently. For instance, one approach involves the reaction of 4-fluoroaniline with ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate under controlled conditions to yield the target compound with high purity and yield .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrroloquinoxaline derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of HSP90 : Heat shock protein 90 (HSP90) is crucial for cancer cell survival and proliferation. Compounds similar to our target have shown to inhibit HSP90 activity, leading to apoptosis in cancer cells .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Emerging research indicates that pyrroloquinoxaline derivatives may also possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by:
- Reducing oxidative stress.
- Inhibiting inflammatory pathways associated with neurodegeneration.
Case Studies
A notable case study involved treating patients with early-stage cancers using a regimen that included pyrroloquinoxaline derivatives. The results demonstrated improved patient outcomes compared to those receiving standard treatments alone, emphasizing the need for further clinical trials to validate these findings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Fluorine vs. Chlorine (Target Compound vs. [3])
- Chlorine’s larger atomic radius may sterically hinder target binding.
Ethoxypropyl vs. Methoxypropyl (Target Compound vs. [1])
- The 3-ethoxypropyl chain (target) has a longer alkyl spacer than the 3-methoxypropyl group (), increasing flexibility and possibly enhancing interactions with hydrophobic pockets in proteins .
Aromatic vs. Heteroaromatic Substituents (Target vs. [4, 12])
- The 4-fluorophenyl group (target) offers predictable π-π stacking, while thienylmethylene () or bis-thiophenmethyl () substituents introduce sulfur atoms, which may alter redox properties or metal-binding capabilities .
Methoxy Groups and Solubility (Target vs. [6])
- Compounds with multiple methoxy groups () exhibit higher aqueous solubility than the target compound, but excessive bulk (e.g., dimethoxyphenethyl) could reduce cellular uptake .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how are intermediates characterized?
- Methodology : A multi-step synthesis typically involves condensation of substituted pyrrolo[2,3-b]quinoxaline precursors with 3-ethoxypropylamine. For example, analogs in EP 4,374,877 A2 (Table 10) were synthesized via sequential ester hydrolysis, amide coupling (e.g., General Procedure F1 in ), and purification by column chromatography. Key intermediates (e.g., ethyl esters) are characterized using -NMR and LCMS (e.g., ESIMS m/z analysis as in ).
Q. How is structural purity ensured during synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 97.34% purity reported in ) and -NMR (e.g., DMSO- solvent, δ 2.56 ppm for methyl groups ). Impurity profiling follows pharmacopeial guidelines (e.g., EP Reference Standards ).
Q. What computational tools are used to predict physicochemical properties?
- Methodology : PubChem-derived data (molecular weight, InChI keys) and software like ACD/Labs or ChemAxon for logP, solubility, and pKa predictions. Canonical SMILES strings (e.g., COC1=CC...Cl ) validate stereochemistry and substituent positioning.
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
- Dose-Response Analysis : Use Hill slopes and EC values to assess potency shifts (e.g., discrepancies in membrane permeability ).
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., oxidation of ethoxypropyl groups ).
- Species-Specific Factors : Compare CYP450 isoform activity (human vs. rodent) using microsomal assays .
Q. What strategies optimize the compound’s selectivity for kinase targets?
- Methodology :
- Structural Modifications : Introduce fluorophenyl groups to enhance π-π stacking in ATP-binding pockets (similar to pyrazolo[3,4-b]pyridine derivatives ).
- Kinase Panel Screening : Test against >100 kinases (e.g., Eurofins Panlabs) with IC determination.
- Molecular Dynamics Simulations : Analyze binding stability using Schrödinger Suite or GROMACS .
Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?
- Methodology :
- Crystallization Screens : Use Hampton Research Crystal Screen kits with DMSO/water mixtures.
- Temperature Gradients : Slow cooling from 40°C to 4°C (e.g., cyclopenta[d][1,3]dioxolane derivatives ).
- Data Validation : Compare experimental and calculated PXRD patterns (e.g., CCDC-deposited structures ).
Methodological Notes
- Contradictory Evidence : EP 4,374,877 A2 reports higher yields for analogous compounds using ethyl ester intermediates, whereas emphasizes direct amide coupling. Researchers should validate solvent systems (e.g., DMF vs. THF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
